molecular formula C16H17N3O3 B8312679 4-((6-(2-Methoxyethoxy)-1H-indol-5-yl)oxy)pyridin-2-amine

4-((6-(2-Methoxyethoxy)-1H-indol-5-yl)oxy)pyridin-2-amine

Cat. No. B8312679
M. Wt: 299.32 g/mol
InChI Key: KFPJOEXQCDOKBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((6-(2-Methoxyethoxy)-1H-indol-5-yl)oxy)pyridin-2-amine is a useful research compound. Its molecular formula is C16H17N3O3 and its molecular weight is 299.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-((6-(2-Methoxyethoxy)-1H-indol-5-yl)oxy)pyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((6-(2-Methoxyethoxy)-1H-indol-5-yl)oxy)pyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-((6-(2-Methoxyethoxy)-1H-indol-5-yl)oxy)pyridin-2-amine

Molecular Formula

C16H17N3O3

Molecular Weight

299.32 g/mol

IUPAC Name

4-[[6-(2-methoxyethoxy)-1H-indol-5-yl]oxy]pyridin-2-amine

InChI

InChI=1S/C16H17N3O3/c1-20-6-7-21-14-10-13-11(2-4-18-13)8-15(14)22-12-3-5-19-16(17)9-12/h2-5,8-10,18H,6-7H2,1H3,(H2,17,19)

InChI Key

KFPJOEXQCDOKBY-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=C(C=C2C=CNC2=C1)OC3=CC(=NC=C3)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-(4-((6-(2-methoxyethoxy)-1H-indol-5-yl)oxy)pyridin-2-yl)acetamide described in Production Example 20-5 (3.45 g, 10.1 mmol) was dissolved in methanol (50 mL), a 2 M sodium hydroxide solution (50 mL) was added at room temperature, and the mixture was heated and stirred at 70° C. for 3 hours. Water and ethyl acetate were added to the reaction mixture for partition. The aqueous layer was extracted with ethyl acetate three times and the combined organic layer was dried over anhydrous sodium sulfate. The drying agent was filtered off and the filtrate was concentrated under vacuum and the resultant was purified with NH silica gel column chromatography (n-heptane:ethyl acetate=3:7-0:1-ethyl acetate:methanol=49:1-24:1). The target fraction and the mixture fraction were concentrated under vacuum separately from each other, the mixture fraction was purified again with silica gel column chromatography (ethyl acetate:methanol=1:0-9:1), and then the resultant was combined with the above-described target fraction to obtain the title compound (2.60 g, 86%).
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86%

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